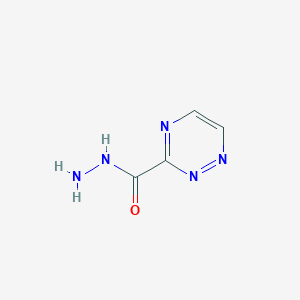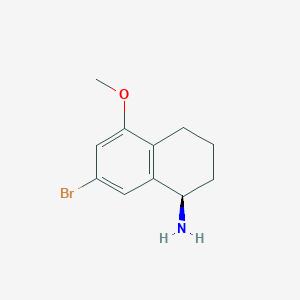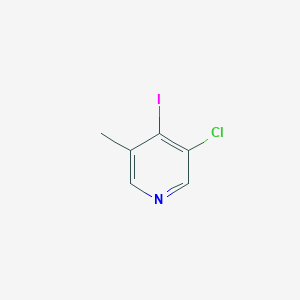
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- is a halide- and amine-substituted aromatic compound. It is part of the benzimidazole family, which is known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with various reagents. For 4,7-dichloro-2-(trifluoromethyl)-benzimidazole, one common method involves the reaction of o-phenylenediamine with trifluoroacetic acid and a chlorinating agent under controlled conditions . Another method includes the condensation of diamines or amino (thio)phenols with in situ generated trifluoroacetonitrile (CF3CN) .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized benzimidazole derivatives .
Aplicaciones Científicas De Investigación
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with nucleic acids, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole, 4,5-dichloro-2-(trifluoromethyl)-: Similar in structure but with different chlorine substitution pattern.
2-(2,2,2-trifluoroethyl)benzimidazole: Another trifluoromethyl-substituted benzimidazole with different biological activities.
Uniqueness
Benzimidazole, 4,7-dichloro-2-(trifluoromethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of halogen and trifluoromethyl groups enhances its stability and reactivity compared to other benzimidazole derivatives .
Propiedades
Número CAS |
4228-89-1 |
|---|---|
Fórmula molecular |
C8H3Cl2F3N2 |
Peso molecular |
255.02 g/mol |
Nombre IUPAC |
4,7-dichloro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H,(H,14,15) |
Clave InChI |
QECRKWYIIQPMPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Cl)NC(=N2)C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-c]pyridine-6-carboxylic acid](/img/structure/B13112741.png)

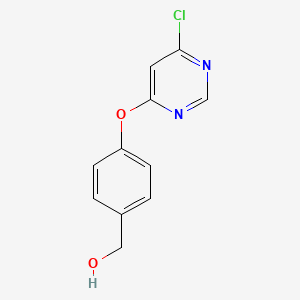
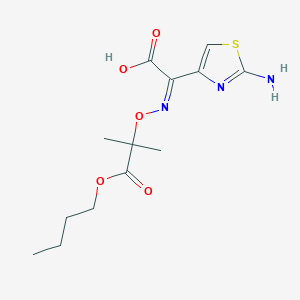

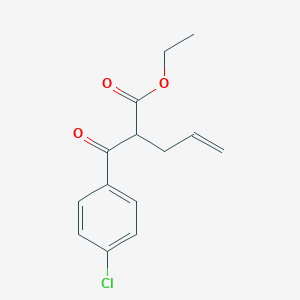
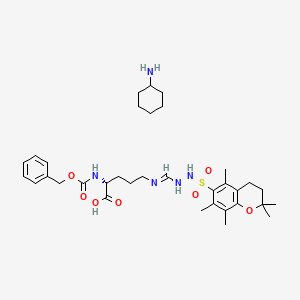

![3-Methyl-[1,2,3]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13112803.png)
